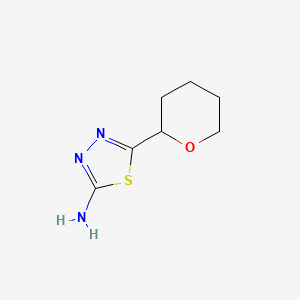

5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine

Description

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Research in Drug Discovery

The journey of 1,3,4-thiadiazole in the realm of medicinal chemistry is a rich narrative of synthetic innovation and therapeutic breakthroughs. First described in the late 19th century, the 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, initially intrigued chemists with its unique electronic properties and reactivity. Early research primarily focused on the fundamental synthesis and characterization of this novel heterocyclic system.

The mid-20th century marked a pivotal shift, as the advent of sulfonamide antibiotics brought heterocyclic compounds to the forefront of drug discovery. This era saw the exploration of various heterocyclic scaffolds, including 1,3,4-thiadiazole, for their potential biological activities. The discovery that the 1,3,4-thiadiazole ring could act as a bioisostere for other aromatic systems, such as pyrimidine (B1678525), opened up new avenues for research, suggesting that its incorporation into molecules could interfere with biological processes like DNA replication. nih.gov

Over the decades, synthetic methodologies for 1,3,4-thiadiazole derivatives have evolved from classical cyclization reactions, often requiring harsh conditions, to more sophisticated and efficient one-pot syntheses and green chemistry approaches. jocpr.comijraset.com This has enabled the creation of vast libraries of 2,5-disubstituted 1,3,4-thiadiazoles, each with unique physicochemical and pharmacological profiles. The continuous development in synthetic strategies has been instrumental in the structure-activity relationship (SAR) studies that have guided the optimization of 1,3,4-thiadiazole-based drug candidates.

Pharmacological Significance and Broad Applications of 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. jocpr.com Its unique structural features, including its aromaticity, planarity, and the presence of heteroatoms capable of forming hydrogen bonds, contribute to its ability to interact with various biological targets. nih.gov

The pharmacological versatility of 1,3,4-thiadiazole derivatives is extensive, with documented activities spanning a broad therapeutic spectrum. These compounds have been investigated and developed as:

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi. sbq.org.brnih.gov

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction. mdpi.com

Antiviral Agents: Showing potential in combating various viral infections. mdpi.com

Anti-inflammatory and Analgesic Agents: Modulating inflammatory pathways to reduce pain and inflammation. nih.gov

Anticonvulsant Agents: Affecting the central nervous system to control seizures. nih.gov

Antitubercular Agents: Displaying efficacy against Mycobacterium tuberculosis. nih.gov

The presence of the 1,3,4-thiadiazole ring in established drugs further underscores its pharmacological importance.

| Pharmacological Activity | Therapeutic Area | Mechanism of Action (Examples) |

|---|---|---|

| Antimicrobial | Infectious Diseases | Inhibition of essential microbial enzymes |

| Anticancer | Oncology | Kinase inhibition, apoptosis induction |

| Antiviral | Infectious Diseases | Inhibition of viral replication enzymes |

| Anti-inflammatory | Inflammatory Disorders | COX enzyme inhibition |

| Anticonvulsant | Neurology | Modulation of ion channels |

Rationale for Investigating 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine within Contemporary Medicinal Chemistry

The targeted design of this compound is rooted in the principles of medicinal chemistry, where the combination of a proven pharmacophore with a moiety that can enhance drug-like properties is a well-established strategy. The oxane (tetrahydropyran) ring is increasingly utilized in drug design to favorably modulate a molecule's physicochemical and pharmacokinetic profile.

The introduction of an oxane moiety can lead to several beneficial effects:

Improved Solubility: The polar ether oxygen in the oxane ring can engage in hydrogen bonding with water, thereby enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.

Metabolic Stability: The cyclic ether structure of oxane can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in the body.

Conformational Rigidity: The cyclic nature of the oxane ring can introduce a degree of conformational constraint, which can be advantageous for binding to a specific biological target.

Overview of Research Scope and Objectives Pertaining to the Compound

Given the promising structural attributes of this compound, a focused research program would be warranted to fully elucidate its therapeutic potential. The primary objectives of such a research endeavor would likely encompass the following areas:

Chemical Synthesis and Characterization: The initial phase would involve the development and optimization of a synthetic route to produce this compound with high purity and yield. Comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm the molecular structure.

In Vitro Biological Screening: A broad-based screening of the compound against a panel of biological targets would be a critical next step. This would likely include assays for:

Antimicrobial activity against a diverse range of bacterial and fungal pathogens.

Cytotoxicity against various human cancer cell lines to assess its anticancer potential.

Enzyme inhibition assays for relevant therapeutic targets, such as kinases or proteases.

Structure-Activity Relationship (SAR) Studies: The 2-amino group of the thiadiazole ring serves as a handle for the synthesis of a library of derivatives. By systematically modifying this position, SAR studies could be conducted to identify the key structural features required for optimal biological activity and selectivity.

Pharmacokinetic Profiling: Preliminary assessment of the compound's ADME properties would be crucial. This would involve in vitro assays to determine its solubility, metabolic stability in liver microsomes, and cell permeability.

Computational Modeling and Docking Studies: Molecular modeling and docking simulations could provide valuable insights into the potential binding modes of this compound with various biological targets, helping to rationalize the observed biological data and guide further optimization efforts.

The successful execution of these research objectives would provide a comprehensive understanding of the therapeutic potential of this compound and its derivatives, potentially leading to the identification of a novel drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

5-(oxan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNNABFORVKTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Elucidation of 5 Oxan 2 Yl 1,3,4 Thiadiazol 2 Amine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental tools for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. Although specific experimental data for 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine is not widely published, the expected spectral features can be predicted based on the analysis of its constituent moieties: the 2-amino-1,3,4-thiadiazole (B1665364) ring and the 2-substituted oxane (tetrahydropyran) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the oxane ring and the amine group. The amine protons (-NH₂) of the thiadiazole ring typically appear as a broad singlet in the downfield region, approximately between δ 7.0-7.5 ppm. mdpi.comrsc.org The protons of the oxane ring would present a more complex pattern. The proton at the anomeric C2 position, being adjacent to both the ring oxygen and the thiadiazole substituent, would be the most deshielded of the ring protons, likely appearing as a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons adjacent to the ring oxygen (C6) would resonate around δ 3.5-4.2 ppm. The remaining methylene protons (C3, C4, C5) would produce a series of overlapping multiplets in the upfield region of δ 1.5-2.0 ppm. acs.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ (Thiadiazole) | 7.0 - 7.5 | Broad Singlet |

| H-2 (Oxane) | 4.5 - 5.0 | Multiplet |

| H-6 (Oxane) | 3.5 - 4.2 | Multiplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, confirming the number of distinct carbon environments. The spectrum is expected to show seven signals. The two carbons of the 1,3,4-thiadiazole (B1197879) ring are highly deshielded, with the C2 carbon (bonded to the amine group) resonating around δ 165-169 ppm and the C5 carbon (bonded to the oxane ring) appearing at a slightly more upfield position, around δ 155-165 ppm. mdpi.comrsc.org The five carbons of the oxane ring would also be distinguishable. The anomeric C2 carbon, bonded to two heteroatoms (oxygen and nitrogen via the ring system), would be significantly deshielded. The C6 carbon, adjacent to the oxygen, would also appear downfield relative to the other methylene carbons. The C3, C4, and C5 carbons would resonate in the typical aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole) | 165 - 169 |

| C5 (Thiadiazole) | 155 - 165 |

| C2 (Oxane) | 95 - 105 |

| C6 (Oxane) | 65 - 75 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3100-3400 cm⁻¹ region. rsc.org The sp³ C-H stretching vibrations of the oxane ring would appear as sharp bands just below 3000 cm⁻¹. A key diagnostic peak would be the C=N stretching vibration of the thiadiazole ring, which is typically observed as a strong absorption in the 1600-1650 cm⁻¹ range. uobabylon.edu.iq Additionally, a strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring would be prominent in the 1050-1150 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiadiazole ring, is generally weaker and appears in the fingerprint region (around 650-750 cm⁻¹). researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3400 |

| Alkane (Oxane ring) | C-H Stretch | 2850 - 2960 |

| Thiadiazole Ring | C=N Stretch | 1600 - 1650 |

| Ether (Oxane ring) | C-O-C Stretch | 1050 - 1150 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₇H₁₁N₃OS), the calculated monoisotopic mass is 185.0623 Da. High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 186.0696, confirming the elemental formula.

The fragmentation pattern would likely involve the cleavage of the bond between the oxane and thiadiazole rings. This would generate two principal fragments: a fragment corresponding to the oxanyl cation (C₅H₉O⁺) with an m/z of 85, and a fragment representing the 2-amino-1,3,4-thiadiazole radical (C₂H₂N₃S⁺) with an m/z of 100 or its protonated form at m/z 101.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₁₁N₃OS | 185.06 |

| [M+H]⁺ | C₇H₁₂N₃OS⁺ | 186.07 |

| Oxanyl fragment | C₅H₉O⁺ | 85.06 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of molecular structure and stereochemistry.

While a crystal structure for this compound has not been reported, analysis of related 2-amino-1,3,4-thiadiazole derivatives provides insight into the expected structural features. osti.govresearchgate.netmdpi.comnih.gov A successful crystallographic analysis would reveal:

The planarity of the 1,3,4-thiadiazole ring.

The specific bond lengths and angles within the heterocyclic system, confirming the C=N and C-S bond characters.

The conformation of the oxane ring, which is expected to adopt a stable chair conformation.

The relative orientation (torsion angle) between the oxane and thiadiazole rings.

The intermolecular interactions in the crystal lattice, such as hydrogen bonds formed by the amine group's protons with nitrogen or sulfur atoms of adjacent molecules, which dictate the crystal packing. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis serves to verify the empirical formula and assess the purity of a synthesized sample.

The molecular formula for this compound is C₇H₁₁N₃OS, with a molecular weight of 185.25 g/mol . The theoretical elemental composition can be calculated from this formula. For a sample to be considered pure, the experimentally determined percentages must closely match the calculated values, typically within a margin of ±0.4%. rsc.org

Interactive Data Table: Calculated Elemental Composition

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 45.38% |

| Hydrogen | H | 1.01 | 11.11 | 6.00% |

| Nitrogen | N | 14.01 | 42.03 | 22.69% |

| Oxygen | O | 16.00 | 16.00 | 8.64% |

In Vitro Biological Activity Evaluation of 5 Oxan 2 Yl 1,3,4 Thiadiazol 2 Amine and Its Analogs

In Vitro Antimicrobial Research

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are of significant interest due to the increasing resistance of pathogens to existing antimicrobial drugs. researchgate.net The core structure is a key component in various established drugs and continues to be a foundation for the development of new therapeutic agents. nih.gov

The antibacterial potential of 1,3,4-thiadiazole-2-amine derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.

A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated notable antibacterial action. rasayanjournal.co.in Specifically, compounds with fluoro and chloro substitutions showed good inhibitory effects (81% to 91% inhibition) against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov Another study synthesized novel 1,3,4-thiadiazole (B1197879) derivatives and tested them against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, and Klebsiella pneumonia (Gram-negative), with several compounds exhibiting good antibacterial activity. ekb.eg

Nitro-heteroaryl-1,3,4-thiadiazole derivatives have also been investigated, showing activity primarily against Gram-positive bacteria. ut.ac.ir For instance, certain 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives exhibited strong antibacterial effects against these strains. ut.ac.ir Similarly, newly designed 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives were found to be very potent against tested Gram-positive bacteria, with efficacy substantially greater than the reference drug, ampicillin. nih.gov However, these specific analogs showed no effectiveness against Gram-negative microorganisms. nih.gov

In contrast, some 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives displayed good to high activity against the Gram-negative bacterium E. coli. nih.govdovepress.com

Interactive Data Table: Antibacterial Activity of 1,3,4-Thiadiazole Analogs

| Compound Class | Bacterial Strains | Activity | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | S. aureus, B. subtilis (Gram +) | Good inhibition (81-91%), MIC: 20-28 µg/mL | nih.gov |

| Novel 5-aryl-2-amino 1,3,4 thiadiazole derivatives | S. aureus, E. faecalis (Gram +); E. coli, K. pneumonia (Gram -) | Good activity observed for several compounds | ekb.eg |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Strong antibacterial effects | ut.ac.ir |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Gram-positive bacteria | Potent activity, greater than ampicillin | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines | E. coli (Gram -) | Good to high activity | nih.govdovepress.com |

The antifungal properties of 1,3,4-thiadiazole analogs have been explored against various fungal pathogens, demonstrating their potential as lead structures for new antifungal agents.

Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed that they possess activity against Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov Similarly, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole exhibited increased antifungal activity against two Aspergillus species and C. albicans when compared to the uncomplexed ligand. nih.gov

Derivatives of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols have also been identified as potent antifungal agents against various Candida species, including isolates resistant to azoles, as well as molds. nih.gov One of the most active compounds, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, showed MIC100 values ranging from 8 to 96 μg/ml. nih.gov The mechanism of its antifungal action appears to involve the disruption of cell wall biogenesis. nih.gov

Furthermore, some 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good to high activity against C. albicans. nih.govdovepress.com The in vitro fungicidal bioassay of novel 5-substituted 1,3,4-oxadiazole-2-thiols, which are structurally related, was performed against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, indicating the broad-spectrum potential of these heterocyclic systems. asianpubs.org

Interactive Data Table: Antifungal Activity of 1,3,4-Thiadiazole Analogs

| Compound Class | Fungal Strains | Activity Highlights | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | A. niger, C. albicans | Active against tested fungi | rasayanjournal.co.innih.gov |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole metal complexes | Aspergillus spp., C. albicans | Increased activity compared to ligand | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida spp., Molds | MIC100: 8-96 µg/ml; disrupts cell wall | nih.gov |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines | C. albicans | Good to high activity | nih.govdovepress.com |

| 5-substituted 1,3,4-oxadiazole-2-thiols | A. flavus, Mucor spp., A. niger, A. fumigatus | Broad-spectrum potential | asianpubs.org |

In Vitro Anticancer Research

The 1,3,4-thiadiazole scaffold is a key feature in many compounds evaluated for their anticancer properties. These derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines. nih.govmdpi.com

A variety of 1,3,4-thiadiazole derivatives have demonstrated significant in vitro cytotoxic activity against several human cancer cell lines.

For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were evaluated against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines. nih.gov Another study on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showed a compound with a 3-fluorophenyl substituent to be most active against colon cancer (HT-29) with an IC50 value of 33.67 µM and against prostate cancer (PC-3) with an IC50 of 64.46 µM. nih.gov

Furthermore, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against human hepatocellular carcinoma (HepG2) and human lung cancer (A-549) cell lines. nih.govresearchgate.net One compound, in particular, showed promising activity with an IC50 value of 4.37 µM against HepG2 cells. nih.govresearchgate.net Additionally, certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, which also showed antimicrobial activity, were found to have moderate to good anticancer activity against a breast cancer cell line. rasayanjournal.co.in

Interactive Data Table: Cytotoxicity of 1,3,4-Thiadiazole Analogs

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 µM | nih.gov |

| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG2 (Hepatocellular Carcinoma) | 4.37 µM | nih.govresearchgate.net |

| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung) | 8.03 µM | nih.govresearchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine (B1678402) linker | HepG2, MCF-7 (Breast) | 2.32 - 8.35 μM | mdpi.com |

Research into the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA has focused on their binding and cleavage abilities rather than protective functions. Spectroscopic studies, including absorption and fluorescence spectroscopy, have shown that these compounds are avid binders to DNA. researchgate.net

Further investigation using gel electrophoresis with pUC18 DNA demonstrated that these thiadiazole derivatives can cleave DNA. researchgate.net This DNA cleavage activity was observed to be enhanced in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net The ability to interact with and cleave DNA is a mechanism often explored in the development of anticancer agents. nih.gov

In Vitro Enzyme Inhibition Studies

Analogs of 1,3,4-thiadiazole have been identified as inhibitors of various enzymes, highlighting another avenue for their therapeutic application.

One study focused on 5-Aryl-1,3,4-oxadiazoles and a thiadiazole isostere, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov The compounds showed moderate dual inhibition, with the thiadiazole derivative being a potent inhibitor of both AChE (IC50 values from 12.8–99.2 µM) and BChE (IC50 of 53.05 µM). nih.gov

In the realm of cancer research, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been optimized as potent inhibitors of Bloom helicase (BLM). researchgate.net BLM is a DNA helicase involved in DNA repair, and its inhibition can sensitize cancer cells to DNA damaging agents. A specific analog, ML216, and its derivatives were found to inhibit BLM helicase activity by interfering with the enzyme's interaction with single-stranded DNA. researchgate.net

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore for carbonic anhydrase (CA) inhibitors, exemplified by clinically used drugs like Acetazolamide and Methazolamide. These drugs leverage the thiadiazole ring to coordinate with the zinc ion in the active site of the enzyme.

Research into 1,3,4-thiadiazole-thiazolidinone hybrids has identified potent inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, compound 7i from one study demonstrated significantly higher potency against hCA II (IC₅₀ = 0.402 µM) compared to the standard drug Acetazolamide (IC₅₀ = 0.998 µM). researchgate.netresearchgate.netnih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor. researchgate.netresearchgate.netnih.gov Other studies on 1,3,4-thiadiazole sulfonamide derivatives and their metal complexes also reported good inhibitory properties against CA isozymes I, II, and IV. mdpi.com

The anticonvulsant activity of many 1,3,4-thiadiazole derivatives is often linked to their ability to inhibit carbonic anhydrase. ajprd.comchemmethod.com Studies on various substituted 1,3,4-thiadiazoles have shown significant CA inhibition, which is a key mechanism for their potential use in managing conditions like epilepsy. ajprd.com Furthermore, certain 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been evaluated for their CA inhibition ability in the context of their diuretic action. nih.gov

| Compound | Target Isoform | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 7i (A 1,3,4-thiadiazole-thiazolidinone hybrid) | hCA II | 0.402 ± 0.017 | Acetazolamide | 0.998 ± 0.046 |

α-Glucosidase Inhibition

Derivatives of 1,3,4-thiadiazole have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes.

Numerous studies have synthesized and evaluated various 2-amino-1,3,4-thiadiazole analogs and their Schiff bases for α-glucosidase inhibitory activity. In one such study, several derivatives showed outstanding inhibitory potential, with IC₅₀ values significantly lower than that of the standard drug Acarbose (IC₅₀ value of 39.60 ± 0.70 μM). mdpi.com For example, compounds 6 and 14 from this series exhibited IC₅₀ values of 2.30 ± 0.1 μM. mdpi.com

Another investigation into 1,3,4-thiadiazole-bearing Schiff base analogs identified compounds with remarkable inhibition profiles, with IC₅₀ values as low as 1.10 ± 0.10 μM, which is substantially more potent than Acarbose (IC₅₀ = 11.50 ± 0.30 μM). dovepress.com Similarly, a study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones reported a compound with an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of Acarbose (IC₅₀ = 13.88 mM). jocpr.comnih.govdovepress.com These findings highlight the potential of the 1,3,4-thiadiazole scaffold in designing novel and effective α-glucosidase inhibitors. jocpr.comnih.govdovepress.com

| Compound/Analog Series | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |

| Analog 8 (Schiff base) | 1.10 ± 0.10 | Acarbose | 11.50 ± 0.30 |

| Analog 9 (Schiff base) | 1.30 ± 0.10 | Acarbose | 11.50 ± 0.30 |

| Analog 4 (Schiff base) | 2.20 ± 0.10 | Acarbose | 11.50 ± 0.30 |

| Compound 6 (2-amino-thiadiazole) | 2.30 ± 0.1 | Acarbose | 39.60 ± 0.70 |

| Compound 14 (Schiff base) | 2.30 ± 0.1 | Acarbose | 39.60 ± 0.70 |

| Compound 7 (2-amino-thiadiazole) | 2.70 ± 0.1 | Acarbose | 39.60 ± 0.70 |

| Compound 1 (2-amino-thiadiazole) | 3.30 ± 0.1 | Acarbose | 39.60 ± 0.70 |

Other Relevant Enzyme Targets

Cheminformatics and in silico studies have suggested several other enzyme targets for 1,3,4-thiadiazole derivatives, expanding their potential therapeutic applications.

Anti-parasitic Enzymes: Docking studies on tris-1,3,4-thiadiazole derivatives have identified potent activity against key enzymes in Toxoplasma gondii, such as TgCDPK1 and ROP18 kinase, which are crucial for parasite invasion. researchgate.net

Kinase Inhibition: Molecular docking has been used to evaluate 1,3,4-thiadiazole derivatives as inhibitors of phosphoinositide-3-kinases (PI3Ks) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. nih.gov

Viral Proteases: In the search for anti-COVID-19 agents, in silico screening of 1,3,4-thiadiazole derivatives has shown promising binding affinities to SARS-CoV-2 target enzymes, including the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp).

Paraoxonase 1 (PON1) Activation: In vitro studies have identified certain 1,3,4-thiadiazole derivatives as promising activators of PON1, an enzyme associated with antioxidant properties and protection against lipoprotein oxidation.

In Vitro Anti-inflammatory Research

The 1,3,4-thiadiazole scaffold is present in numerous compounds investigated for anti-inflammatory properties. These derivatives have been shown to act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated as anti-inflammatory agents. One compound, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide , demonstrated significant in vitro anti-inflammatory activity (72.5% inhibition) compared to ibuprofen (B1674241) (47.7%). Molecular modeling studies suggested these compounds act by inhibiting the COX-2 enzyme.

Other research has also confirmed the anti-inflammatory potential of various 1,3,4-thiadiazole derivatives, making this class of compounds a subject of ongoing interest in the development of new anti-inflammatory drugs. dovepress.com

In Vitro Antioxidant Activity Evaluation

Many 1,3,4-thiadiazole derivatives have been synthesized and screened for their antioxidant capabilities using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method.

In one study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were screened for antioxidant activity, and all compounds showed some level of free radical scavenging ability. researchgate.netnih.gov Another investigation focused on 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives. Two compounds from this series, TZD 5 and TZD 3 , exhibited promising antioxidant activity with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 29.2 µM).

The antioxidant potential of these compounds is often attributed to the electron-donating properties of the thiadiazole ring and its substituents. Research on 1,3,4-thiadiazole-based compounds also demonstrated significant antioxidant activity in the ferric reducing antioxidant power (FRAP) and thiobarbituric acid reactive substances (TBARS) tests.

| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| TZD 5 | DPPH | 27.50 | Ascorbic Acid | 29.2 |

| TZD 3 | DPPH | 28.00 | Ascorbic Acid | 29.2 |

Other In Vitro Pharmacological Investigations

The structural versatility of the 1,3,4-thiadiazole ring has led to its incorporation into compounds with a wide array of other pharmacological activities.

Antiparasitic and Antileishmanial Activity: Several novel 1,3,4-thiadiazole derivatives have shown significant activity against various parasites. For instance, 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were evaluated as antileishmanial agents against Leishmania major. A methyl-imidazole containing derivative, 6e , was identified as the most potent, with an IC₅₀ of 7.1 µg/mL after 48 hours, which was more effective than the reference drug glucantime. Other studies have reported the activity of nitroimidazolyl-1,3,4-thiadiazole compounds against L. major promastigotes and tris-1,3,4-thiadiazoles against Toxoplasma gondii. researchgate.net

Diuretic Activity: Substituted 1,3,4-thiadiazoles have been investigated as potential diuretic agents. Studies on 5-amino-1,3,4-thiadiazole-2-thiol and 5-methyl-1,3,4-thiadiazole derivatives showed that these compounds could significantly increase urinary excretion of water and electrolytes. nih.gov The highest diuretic activity (0.82) was recorded for a para-nitro-substituted derivative.

Anticonvulsant Activity: The 1,3,4-thiadiazole scaffold is a key feature in many compounds with anticonvulsant properties. chemmethod.com A library of novel substituted 1,3,4-thiadiazole derivatives was evaluated using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. ajprd.com Two compounds, 6d and 7d , showed the highest anticonvulsant activity in both models, comparable to standard drugs like sodium valproate and acetazolamide. ajprd.com

Analgesic, Anxiolytic, and Antidepressant Activities: Research has also explored the effects of 1,3,4-thiadiazole derivatives on the central nervous system. Certain novel substituted 2-amino-1,3,4-thiadiazoles exhibited significant analgesic activity. Other studies have demonstrated the antidepressant-like and anxiolytic effects of different thiadiazole derivatives in preclinical models like the tail-suspension test.

Plant Growth Regulator Activity: The biological activities of 1,3,4-thiadiazole derivatives extend to agriculture. They have been investigated for their potential as plant growth regulators. dovepress.com Some derivatives have shown herbicidal activity, used for selective weed control, while others have exhibited plant growth stimulant properties. researchgate.net Additionally, certain novel 1,3,4-thiadiazole derivatives have been found to regulate the photosynthetic pathway in tobacco plants, suggesting a role in protecting plants against viral infections like the Tobacco Mosaic Virus (TMV). ajprd.com

Structure Activity Relationship Sar Analysis of 5 Oxan 2 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Impact of the Oxane Ring Substitution on Biological Activity and Pharmacological Profiles

Detailed research specifically investigating the impact of substitutions on the oxane ring of 5-(oxan-2-yl)-1,3,4-thiadiazol-2-amine derivatives on their biological activity and pharmacological profiles is not extensively available in the public domain. However, based on general principles of medicinal chemistry and SAR studies of other heterocyclic compounds, several hypotheses can be drawn.

The oxane (tetrahydropyran) ring is a saturated heterocyclic moiety that can influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Substitutions on this ring would be expected to modulate these properties and, consequently, the compound's pharmacokinetic and pharmacodynamic behavior.

For instance, the introduction of polar substituents, such as hydroxyl (-OH) or carboxyl (-COOH) groups, could increase the hydrophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Conversely, the addition of non-polar groups, like alkyl or aryl moieties, would increase lipophilicity, which might enhance membrane permeability but could also lead to increased metabolic breakdown.

The stereochemistry of substituents on the oxane ring would also likely play a crucial role. Different stereoisomers could exhibit varied affinities for biological targets due to the specific three-dimensional arrangement of atoms, leading to differences in potency and selectivity.

Without specific experimental data, a hypothetical data table illustrating potential effects of oxane ring substitutions is presented below for conceptual understanding.

| Substituent at Oxane Ring | Position | Predicted Impact on Lipophilicity (LogP) | Hypothetical Biological Target Affinity |

| -H (unsubstituted) | - | Baseline | Baseline |

| -OH | C-4 | Decrease | May increase due to H-bonding |

| -CH3 | C-4 | Increase | May increase or decrease |

| -COOH | C-3 | Decrease | May decrease due to charge |

| -Ph | C-4 | Significant Increase | May increase due to hydrophobic interactions |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound derivatives.

Role of the 1,3,4-Thiadiazole (B1197879) Core in Pharmacophore Design and Activity Enhancement

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. japsonline.commdpi.com Its significance in pharmacophore design stems from several key features.

The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine (B1678525) and oxadiazole. This bioisosteric relationship allows it to mimic these structures and interact with their biological targets. Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enables it to cross cellular membranes more readily, which can lead to improved bioavailability. The sulfur atom in the ring can also impart increased liposolubility to the molecule.

The arrangement of nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring provides opportunities for hydrogen bonding and other non-covalent interactions with biological macromolecules, which is crucial for molecular recognition and binding to target sites. The aromaticity of the ring contributes to its stability, and it can engage in π-π stacking interactions with aromatic residues in protein binding pockets.

Influence of Amine Substitution (2-position) on Potency, Selectivity, and Biological Mechanisms

The 2-amino group on the 1,3,4-thiadiazole ring is a common feature in many biologically active derivatives and serves as a key point for structural modification. Substitution on this amine group can significantly influence the potency, selectivity, and even the mechanism of action of the resulting compounds.

In some instances, a free amino group is essential for activity. For example, in a study on 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, the unsubstituted amino group conferred the maximum antibacterial activity. japsonline.com Substitution on this amine with methyl, ethyl, or phenyl groups led to a decrease in activity. japsonline.com

Conversely, in other series of compounds, substitution at the 2-amino position is crucial for enhancing biological effects. For example, the synthesis of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been explored for antiproliferative activities. The nature of the substituent on the amino group can modulate the compound's interaction with specific biological targets. For instance, the introduction of bulky or aromatic groups can lead to enhanced binding affinity through additional hydrophobic or stacking interactions.

The electronic properties of the substituent on the 2-amino group also play a role. Electron-donating or electron-withdrawing groups can alter the electron density of the thiadiazole ring system, thereby influencing its reactivity and interaction with biological targets.

Correlation Between Structural Modifications and In Vitro Efficacy

The correlation between structural modifications of 1,3,4-thiadiazole derivatives and their in vitro efficacy is a well-documented area of research. Numerous studies have demonstrated how systematic changes to the scaffold can lead to significant variations in biological activity.

For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, the nature and position of the substituent on the phenyl ring had a notable impact on antimicrobial activity. nih.gov Compounds with fluoro and chloro substitutions showed good inhibitory effects against S. aureus and Bacillus subtilis. nih.gov This suggests that electron-withdrawing groups on the 5-aryl substituent can enhance antibacterial potency.

The following table summarizes findings from various studies on 1,3,4-thiadiazole derivatives, illustrating the correlation between structural changes and in vitro efficacy.

| Compound Series | Structural Modification | Biological Activity | In Vitro Efficacy (Example) |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines nih.gov | Introduction of halogens (F, Cl) on the phenyl ring | Antibacterial | MIC = 20–28 µg/mL against S. aureus and B. subtilis nih.gov |

| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives | p-chlorophenyl substitution on the 2-amino group | Antibacterial | Marginally active against S. aureus (MIC = 62.5 µg/mL) |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines | Various substitutions on the N-phenyl ring | Antibacterial and Antifungal | Good to high activity against E. coli and C. albicans |

| 2-amino-5-mercapto-1,3,4-thiadiazole derivatives | Introduction of a 1-arylethanone moiety at the mercapto group | Antimicrobial | Improved antibacterial and antifungal activity |

These examples underscore the principle that even minor structural modifications to the 1,3,4-thiadiazole scaffold can lead to significant changes in in vitro efficacy. The strategic placement of various functional groups allows for the fine-tuning of the pharmacological profile of these compounds, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets.

Future Research Directions and Therapeutic Potential of 5 Oxan 2 Yl 1,3,4 Thiadiazol 2 Amine Derivatives

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles and Specificity

The future development of 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine derivatives will heavily rely on the strategic design and synthesis of novel analogs to enhance their biological activity and target specificity. The core structure presents multiple avenues for chemical modification.

Key Areas for Modification:

Substitution on the Oxane Ring: Introducing various substituents on the oxane (tetrahydropyran) ring can significantly influence the molecule's polarity, lipophilicity, and steric profile. These modifications can be tailored to improve binding affinity to specific biological targets and enhance pharmacokinetic properties.

Modification of the 2-Amino Group: The amino group at the 2-position of the thiadiazole ring is a prime site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to the discovery of compounds with improved potency and selectivity.

Hybrid Molecule Approach: A promising strategy involves creating hybrid molecules by linking the this compound scaffold with other known pharmacophores. This approach, which combines two or more bioactive moieties, can result in synergistic effects, overcome drug resistance mechanisms, and potentially reduce side effects.

Synthetic Methodologies:

The synthesis of these novel analogs can be achieved through established and emerging synthetic routes. A common method for the synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) core involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. isca.inmdpi.com For the specific synthesis of the title compound, tetrahydropyran-2-carboxylic acid would be a key starting material. One-pot synthesis and green chemistry approaches, such as microwave-assisted synthesis, are gaining traction for their efficiency and reduced environmental impact. isca.ineurekaselect.com

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Advantages |

| Conventional Cyclization | Reaction of tetrahydropyran-2-carbonyl chloride or tetrahydropyran-2-carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl₃ or H₂SO₄. | Well-established and reliable method for forming the thiadiazole ring. |

| One-Pot Synthesis | A streamlined approach where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. mdpi.com |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. | Rapid, efficient, and often results in cleaner reactions with fewer byproducts. isca.in |

| Solid-Phase Synthesis | The use of a solid support to which the starting material is attached, allowing for easy purification by filtration after each reaction step. | Facilitates the creation of compound libraries for high-throughput screening. |

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. nih.gov For derivatives of this compound, these methods can predict biological activity, elucidate structure-activity relationships (SAR), and guide the synthesis of more potent and selective analogs.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By docking various analogs of this compound into the active sites of known biological targets of thiadiazoles (e.g., kinases, dihydrofolate reductase), researchers can estimate their binding affinities and identify key interactions. nih.govresearchgate.net This information is crucial for designing modifications that enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for thiadiazole derivatives, it is possible to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding and understand the conformational changes that may occur upon ligand binding. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for active thiadiazole derivatives can be used to screen virtual libraries for new compounds with similar features.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov

Exploration of New Biological Targets and Disease Areas for Thiadiazole-Based Compounds

While 1,3,4-thiadiazole (B1197879) derivatives are known to exhibit a broad range of biological activities, future research should focus on identifying novel biological targets and exploring their therapeutic potential in new disease areas. isres.orgresearchgate.net The unique structural features of the this compound scaffold may lead to interactions with previously unexplored targets.

Potential New Biological Targets:

| Target Class | Specific Examples | Rationale |

| Protein Kinases | Abl kinase, c-Met kinase | Thiadiazole derivatives have shown inhibitory activity against various kinases involved in cancer cell proliferation and signaling. nih.govnih.gov |

| Enzymes in Metabolic Pathways | Dihydrofolate reductase (DHFR), Carbonic anhydrase | Thiadiazoles are known to inhibit these enzymes, which are important targets for antimicrobial and anticancer therapies. researchgate.netresearchgate.net |

| Parasitic Enzymes | Leishmanial and malarial enzymes | The thiadiazole scaffold is present in compounds with antiparasitic activity, suggesting potential for new treatments for diseases like leishmaniasis and malaria. nih.gov |

| Viral Proteins | Proteases, Polymerases | The structural diversity of thiadiazole derivatives makes them candidates for the development of novel antiviral agents. |

Emerging Disease Areas:

Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects. The potential of this compound derivatives in conditions like Alzheimer's or Parkinson's disease warrants investigation.

Metabolic Disorders: Given the role of some thiadiazoles in enzymatic inhibition, their potential in managing metabolic disorders such as diabetes could be a fruitful area of research.

Drug-Resistant Infections: The rise of antibiotic resistance is a major global health threat. Novel thiadiazole derivatives could offer new mechanisms of action against resistant bacterial and fungal strains.

Development of Robust, Scalable, and Environmentally Benign Synthetic Methodologies for Industrial Applications

For any promising therapeutic agent to reach the clinic, the development of a robust, scalable, and cost-effective synthetic process is essential. Furthermore, there is a growing emphasis on environmentally friendly "green" chemistry principles in pharmaceutical manufacturing.

Key Considerations for Industrial Synthesis:

Scalability: Laboratory-scale syntheses often need significant modification for large-scale production. Future research should focus on developing synthetic routes that are amenable to scale-up, avoiding hazardous reagents and extreme reaction conditions where possible.

Green Chemistry: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. isca.in For the synthesis of this compound derivatives, this could involve:

Using safer solvents or solvent-free reaction conditions. nih.gov

Employing catalytic reagents instead of stoichiometric ones.

Designing syntheses with high atom economy, minimizing waste.

Utilizing energy-efficient methods like microwave or ultrasound irradiation. isca.in

Table 2: Comparison of Synthetic Methodologies for Industrial Application

| Methodology | Advantages for Industrial Scale | Challenges |

| Batch Processing | Well-established and widely used in the pharmaceutical industry. | Can be less efficient and generate more waste compared to continuous flow. |

| Continuous Flow Chemistry | Improved safety, better heat and mass transfer, potential for higher yields and purity, and easier scale-up. | Higher initial investment in specialized equipment. |

| Biocatalysis | Use of enzymes as catalysts can lead to highly selective and environmentally friendly processes. | Enzyme stability and cost can be limiting factors. |

Future efforts in this area will likely focus on integrating green chemistry principles into continuous flow processes to develop highly efficient and sustainable manufacturing methods for promising this compound derivatives.

Q & A

Q. What are the standard synthetic routes for 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen or other leaving group on the thiadiazole ring with oxan-2-yl derivatives can be achieved using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) . Cyclization of thiosemicarbazide precursors with carbonyl-containing reagents (e.g., oxan-2-yl carbonyl chloride) under acidic or basic conditions is another common approach . Reaction optimization often requires temperature control (e.g., reflux) and monitoring via thin-layer chromatography (TLC) .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques include:

- High-performance liquid chromatography (HPLC) for purity assessment .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography using programs like SHELXL for unambiguous structural determination .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of oxan-2-yl substitution on the thiadiazole ring?

Regioselectivity is governed by electronic and steric factors. For instance, oxan-2-yl’s electron-donating ether group may direct substitution to electrophilic positions (e.g., C-5 in thiadiazole). Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while microwave-assisted synthesis can improve yield and selectivity . Computational modeling (e.g., density functional theory (DFT)) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What computational methods are employed to optimize synthesis and predict bioactivity?

- DFT calculations simulate reaction pathways and transition states to identify energy barriers .

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes or receptors) .

- Ultrasound-assisted synthesis reduces reaction time and improves yield by enhancing mass transfer, as demonstrated for analogous thiadiazole derivatives .

Q. How does the oxan-2-yl substituent influence pharmacokinetic properties compared to other groups?

The oxan-2-yl group (a tetrahydro-2H-pyran derivative) increases lipophilicity compared to polar substituents (e.g., -OH), potentially enhancing membrane permeability. However, its ether oxygen may form hydrogen bonds with biological targets, altering binding kinetics. Comparative studies with halogenated analogs (e.g., 5-(3-Iodophenyl)- derivatives) suggest that oxan-2-yl balances solubility and activity .

Q. What crystallographic refinement strategies are recommended for thiadiazole derivatives?

Use SHELXL for high-resolution refinement, particularly for handling twinned data or low-resolution datasets. The program’s robust algorithms for hydrogen-bond network analysis and disorder modeling are critical for accurate structural determination .

Q. How can researchers resolve contradictions in reaction yield data between conventional and ultrasound-assisted methods?

Systematic parameter optimization (e.g., sonication time, power) and kinetic studies under both conditions are essential. For example, ultrasound reduces activation energy, enabling faster reactions but may require adjusted stoichiometry. Cross-validation with computational models (DFT) helps identify mechanistic discrepancies .

Q. What structure-activity relationship (SAR) findings apply to thiadiazol-2-amine derivatives with heterocyclic substituents?

- Oxan-2-yl enhances metabolic stability compared to alkyl chains .

- Pyridinyl substituents (e.g., 5-(pyridin-4-yl)- derivatives) show potent enzyme inhibition via π-π stacking with aromatic residues in target proteins .

- Benzothiophene hybrids exhibit improved anti-inflammatory activity due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.